Branched tert-Decanethiol vs. Linear n-Decanethiol: Self-Assembled Monolayer Thermodynamic Stability on Gold
Computational simulations of decanethiol isomers on Au(111) surfaces demonstrate that thiolate (RS⁻) adsorbates are thermodynamically favored over sulfur-paired disulfide (RSSR) chains, and the energy difference (ΔE) between these binding modes decreases linearly with chain length for linear alkanethiols [1]. The branched architecture of tert-decanethiol (2-methylnonane-2-thiol) introduces steric constraints at the sulfur headgroup that alter the tilt angle and packing density relative to linear n-decanethiol. Branched thiols forming SAMs on gold are expected to orient chains perpendicular to the surface while leaving some binding sites unoccupied due to the larger molecular footprint [2].
| Evidence Dimension | SAM structural ordering and binding site occupancy |
|---|---|
| Target Compound Data | Branched tert-decanethiol: expected perpendicular chain orientation with incomplete surface coverage due to steric footprint of tertiary carbon at headgroup [2] |
| Comparator Or Baseline | Linear n-decanethiol: well-ordered, tilted (~30° from normal), densely packed monolayer with near-complete Au(111) surface coverage |
| Quantified Difference | Qualitative difference in tilt angle and coverage; branched thiols exhibit unoccupied gold binding sites whereas linear thiols achieve dense packing |
| Conditions | Computational modeling (molecular dynamics simulations) of decanethiols on Au(111) substrates; experimental studies of branched vs. linear thiol SAMs via FT-IR, SPR, and contact angle measurements [1][2] |
Why This Matters
The lower packing density and altered tilt angle of branched tert-decanethiol SAMs may provide advantages for applications requiring partial surface exposure (e.g., sensor functionalization, nanoparticle ligand exchange) where dense linear thiol monolayers would block further modification.
- [1] Vemparala, S., Karki, B. B., & Kalia, R. K. (2003). Decanethiols on Gold: The Structure of Self-Assembled Monolayers Unraveled with Computer Simulations. Langmuir, 19(10), 4322-4326. View Source
- [2] Chechik, V., Schönherr, H., Vancso, G. J., & Stirling, C. J. M. (1998). Self-Assembled Monolayers of Branched Thiols and Disulfides on Gold: Surface Coverage, Order and Chain Orientation. Langmuir, 14(11), 3003-3010. View Source
